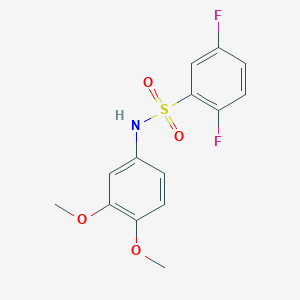![molecular formula C14H9BrN4 B5338895 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5338895.png)
7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrazolo[1,5-a]pyrimidine ring system.
Mecanismo De Acción
The mechanism of action of 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of specific enzymes and proteins that are involved in cancer cell growth and inflammation. This compound can also induce apoptosis in cancer cells by activating specific pathways.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. This compound can inhibit the growth of cancer cells and induce apoptosis. This compound can also reduce inflammation by inhibiting the production of inflammatory cytokines. Studies have shown that this compound does not have any significant toxicity and is well-tolerated by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in lab experiments are its high yield and purity. This compound is easy to synthesize and can be obtained in large quantities. The limitations of using this compound in lab experiments are its limited solubility in water and its instability in certain conditions.
Direcciones Futuras
There are several future directions for the study of 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. One of the future directions is the development of more potent and selective analogs of this compound. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. The use of this compound in combination with other anticancer or anti-inflammatory agents is also an area of future research. Finally, the study of the potential applications of this compound in other fields such as material science and catalysis is another area of future research.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied extensively for its potential as an anticancer and anti-inflammatory agent. The synthesis method of this compound is easy, and the yield is high. The future directions for the study of this compound are the development of more potent and selective analogs, the study of its pharmacokinetics and pharmacodynamics in vivo, and the study of its potential applications in other fields.
Métodos De Síntesis
The synthesis method of 7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 4-bromoaniline, ethyl acetoacetate, and 3-aminopyrazole in the presence of a catalyst. The reaction takes place in a solvent and is carried out under specific conditions. The yield of this reaction is high, and the product obtained is of high purity.
Aplicaciones Científicas De Investigación
7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has various scientific research applications. This compound has been studied extensively for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
7-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4/c1-9-6-13(10-2-4-12(15)5-3-10)19-14(18-9)11(7-16)8-17-19/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRIIQFFHRMFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{2-[4-(diethylamino)-3-nitrophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5338817.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5338820.png)
![3,4-dimethyl-6-{[4-(4-methylbenzyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5338831.png)
![3-[(dimethylamino)methyl]-1-(3-fluoro-2-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5338844.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5338845.png)
![4-benzyl-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5338874.png)

![5-{[3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5338890.png)
![4-(2,3-dimethoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5338899.png)
![6-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5338900.png)

![{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}(phenyl)methanone](/img/structure/B5338910.png)

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}isonicotinamide](/img/structure/B5338917.png)
